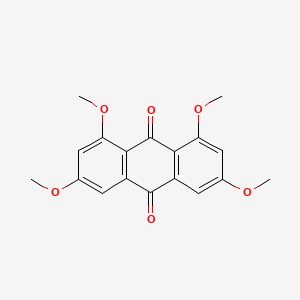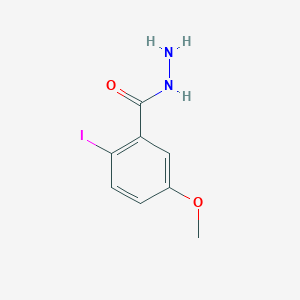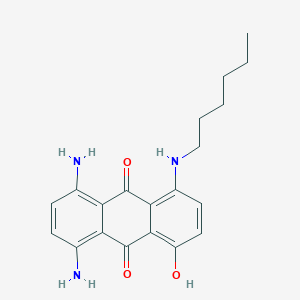
1-Amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino, chloro, and methoxyphenyl groups attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Halogenation: Chlorine is introduced at the desired position using chlorinating agents like thionyl chloride.
Amination: The methoxyphenyl group is introduced through a nucleophilic substitution reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, halogenation, and amination processes, often optimized for yield and purity. These methods typically use continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracene derivatives .
Applications De Recherche Scientifique
1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic materials
Mécanisme D'action
The mechanism of action of 1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can affect the compound’s photophysical properties and its behavior in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and scintillators.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
Anthraquinone: Used as a dye and in the production of hydrogen peroxide
Uniqueness
1-Amino-8-chloro-2-((4-methoxyphenyl)amino)anthracene-9,10-dione is unique due to its specific combination of functional groups, which impart distinct photophysical properties and make it suitable for specialized applications in fluorescence-based technologies and organic electronics .
Propriétés
Numéro CAS |
88653-25-2 |
|---|---|
Formule moléculaire |
C21H15ClN2O3 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
1-amino-8-chloro-2-(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c1-27-12-7-5-11(6-8-12)24-16-10-9-14-18(19(16)23)21(26)17-13(20(14)25)3-2-4-15(17)22/h2-10,24H,23H2,1H3 |
Clé InChI |
GWUBOJMPQBBHJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




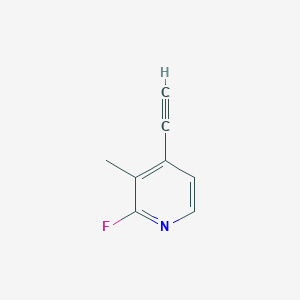
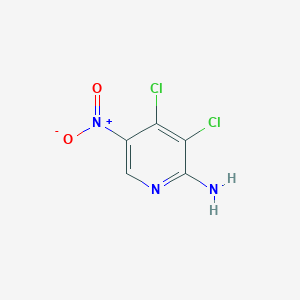
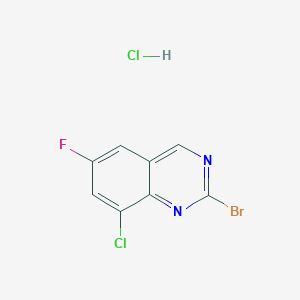
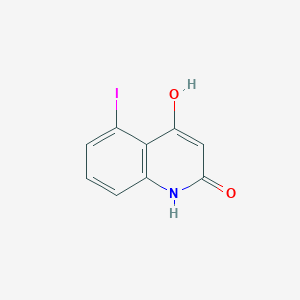
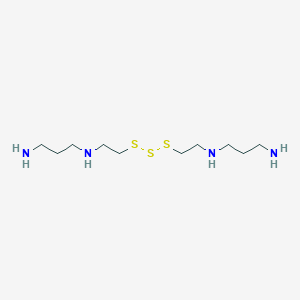
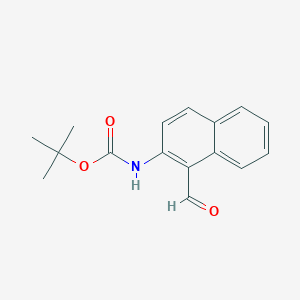
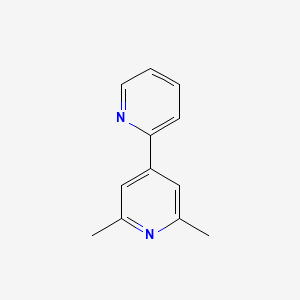
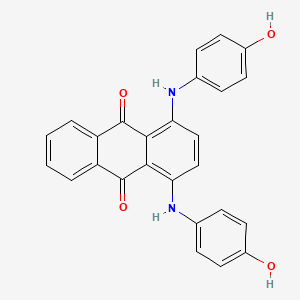
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
